2-Bromo-1-octene

Catalog No.
S763700
CAS No.
13249-60-0
M.F
C8H15Br
M. Wt
191.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-octene

CAS Number

13249-60-0

Product Name

2-Bromo-1-octene

IUPAC Name

2-bromooct-1-ene

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

InChI

InChI=1S/C8H15Br/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3

InChI Key

NLKXPBFMZLDRSX-UHFFFAOYSA-N

SMILES

CCCCCCC(=C)Br

Canonical SMILES

CCCCCCC(=C)Br

Physical Properties of 2-Bromo-1-octene

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key physical property data found for 2-Bromo-1-octene (CAS #13249-60-0).

Property Value Type / Condition Source
Density 1.133 g/cm³ Estimated [1]
Density 1.1342 g/cm³ Estimated [2] [3] [4]
Molecular Formula C₈H₁₅Br - [1] [2] [3]
Molecular Weight 191.11 g/mol - [1] [2] [3]
Boiling Point 183.9°C at 760 mmHg [1]
Boiling Point 183.83°C Estimate [2] [3]
Refractive Index 1.462 - [1]
Refractive Index 1.4073 Estimate [2] [3]

Research Context and Diagram

The search results did not contain specific experimental protocols for determining the density of this compound. The reported values are consistently listed as estimates in commercial chemical databases, not as experimental results from a scientific paper [1] [2] [3].

Based on standard laboratory practice, the following diagram outlines a general workflow for obtaining and verifying a compound's physical properties. The density would typically be measured experimentally using techniques such as digital densimetry or by calculating the mass-to-volume ratio.

G start Start: Obtain This compound step1 Purify Compound start->step1 step2 Select Measurement Method (e.g., Densimeter) step1->step2 step3 Perform Measurement Under Controlled Conditions step2->step3 step4 Record Density and Other Data step3->step4 compare Compare with Literature Values step4->compare compare->step1 Needs Verification end Verified Physical Property compare->end Data Consistent

General workflow for obtaining and verifying compound density.

Guidance for Further Research

The available data is limited. For in-depth research, I suggest you:

  • Consult Scientific Journals: Search specialized databases (e.g., SciFinder, Reaxys) for primary literature that details the synthesis and characterization of this compound, which may include experimentally measured density.
  • Verify Data Experimentally: The consistency of the estimated values is a positive indicator, but for critical applications, conducting your own measurement is the most reliable approach.
  • Contact Suppliers: Reach out to the chemical suppliers listed in the search results (e.g., Matrix Scientific, Rieke Metals) [2] [4], as they may provide a certificate of analysis with measured physical properties.

References

Chemical Identification and Properties of 2-Bromo-1-octene

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the identified chemical and physical properties for 2-Bromo-1-octene (CAS# 13249-60-0) [1] [2].

Property Value
CAS Number 13249-60-0 [1] [2]
Molecular Formula C8H15Br [1] [2]
Molecular Weight 191.11 g/mol [2]
Density 1.133 g/cm³ [1]
Boiling Point 183.9ºC at 760 mmHg [1]
Refractive Index 1.462 [1]
Vapour Pressure 1.028 mmHg at 25°C [1]
LogP 3.865 [1]
HS Code 2903399090 [1]
Common Synonyms 2-bromooct-1-ene; 1-Octene, 2-bromo- [1] [2]

Experimental Protocol: Allylic Bromination of 1-Octene

The search results describe the allylic bromination of 1-octene, a reaction in which this compound is one of the possible isomeric products [3]. The following workflow outlines the key stages of this experiment.

G cluster_products Products Start Start: 1-Octene Initiation Initiation with NBS (N-Bromosuccinimide) and a radical initiator (e.g., heat, light) Start->Initiation Intermediate Formation of Allylic Radical (Resonance-Stabilized) Initiation->Intermediate Hydrogen Abstraction Bromination Radical Bromination Intermediate->Bromination Reaction with Br• ProductMix Product Mixture Bromination->ProductMix Two isomeric products: P1 3-Bromo-1-octene (Favored at less hindered carbon) P2 1-Bromo-2-octene

Diagram of the allylic bromination experiment workflow for 1-octene.

Detailed Methodologies
  • Reaction Setup: The reaction of 1-octene with reagents like N-Bromosuccinimide (NBS) is typically carried out under anhydrous conditions in an inert solvent (e.g., CCl4), initiated by heat or light (a radical initiator like AIBN can also be used) [3].
  • Mechanism and Key Intermediate: The reaction proceeds via a free radical chain mechanism. An initiator generates a low concentration of bromine radicals (Br•). This radical abstracts an allylic hydrogen from 1-octene, forming a resonance-stabilized allylic radical [3].
  • Product Formation: The delocalized allylic radical can react with Br2 (generated from NBS) at either end of the system. This results in a mixture of two products: 3-Bromo-1-octene and 1-Bromo-2-octene. The first isomer is typically favored because the radical intermediate is more stable at the less hindered, primary carbon end [3].
  • Downstream Application: The products of this allylic bromination, including this compound, are useful synthetic intermediates. For instance, they can be converted into dienes through a subsequent dehydrohalogenation reaction with a base [3].

How to Obtain the Complete Safety Data

Since a full SDS was not available in the search results, I strongly recommend you take the following steps to obtain it:

  • Contact Suppliers Directly: The suppliers listed in the search results, such as Rieke Metals, Matrix Scientific, and Santa Cruz Biotechnology, are the most reliable sources for the official SDS [2] [4]. You should visit their official websites and use their contact or product inquiry forms.
  • Use Specialized Chemical Databases: Search for the CAS number (13249-60-0) in professional chemical safety databases, which often have the most current and region-specific SDS documents.

References

Basic Chemical Data for 2-Bromo-1-octene

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the identified chemical and physical properties of 2-Bromo-1-octene.

Property Value
CAS Number 13249-60-0 [1] [2]
Molecular Formula C8H15Br [1] [3] [2]
Average Molecular Weight 191.11 g/mol [1] [2]
Density 1.133 g/cm³ [1]
Boiling Point 183.9°C at 760 mmHg [1]
Synonyms 2-Bromooct-1-ene, 1-Octene, 2-bromo- [1] [3] [2]

A Practical Path to NMR Data

Since direct NMR data was not found, here are reliable methods to obtain it.

  • Consult Specialized Databases: Access institutional subscriptions to major spectral databases such as SciFinder, Reaxys, or SDBS (Spectral Database for Organic Compounds). These often contain full NMR spectral assignments.
  • Leverage Prediction Software: Use NMR prediction tools. Many are integrated into the databases above, or you can use standalone software like MNova NMR or ACD/Labs to generate predicted spectra for this compound based on its structure.
  • Review Related Literature: The search results indicate that alkenyl bromides are used in synthetic chemistry for their unique properties, such as protecting alkenes from acid-catalyzed reactions [4]. Examining similar synthetic studies may provide clues or comparative data.

Workflow for Compound Characterization

The following diagram outlines a general experimental workflow for characterizing an organic compound like this compound, from acquisition to data analysis.

Start Start: Obtain Compound Step1 Confirm Purity (E.g., via Chromatography) Start->Step1 Step2 Acquire NMR Spectrum (Specify Nucleus: ¹H, ¹³C, etc.) Step1->Step2 Step3 Process NMR Data (Phasing, Baseline Correction) Step2->Step3 Step4 Analyze & Assign Peaks (Chemical Shift, Multiplicity, J-Coupling) Step3->Step4 Step5 Report Spectral Data Step4->Step5 End End: Characterization Complete Step5->End

General workflow for NMR characterization.

Methodology for Complex NMR

For complex molecules involving multiple nuclei (like the 5-Bromo-1,2,3-trifluorobenzene example in one search result), advanced decoupling techniques are crucial [5]. This methodology can be adapted for challenging assignments.

  • Experimental Goal: To obtain a clean, decoupled ¹³C NMR spectrum of a compound containing multiple active nuclei (e.g., ¹H, ¹⁹F).
  • Key Technique: Simultaneous Multi-nuclear Decoupling.
    • Procedure: Acquire the ¹³C spectrum while applying broadband decoupling pulses to both the ¹H and ¹⁹F channels simultaneously. This collapses the complex coupling patterns caused by these nuclei into singlets, dramatically simplifying the spectrum and making assignment straightforward [5].
  • Required Equipment: A modern NMR spectrometer capable of multi-nucleus observation and decoupling without the need for manual probe retuning.

References

Chemical Identity & Properties

Author: Smolecule Technical Support Team. Date: February 2026

2-Bromo-1-octene is an organobromine compound with the molecular formula C₈H₁₅Br [1]. Its basic identifiers and key physicochemical properties are summarized below.

Table 1: Basic Chemical Information

Property Value
CAS Number 13249-60-0 [1] [2] [3]
Molecular Formula C₈H₁₅Br [1] [2] [3]
Molecular Weight 191.11 g/mol [1] [3]
Synonyms 2-bromooct-1-ene, 1-Octene, 2-bromo- [1] [3]

Table 2: Estimated Physicochemical Properties

Property Value
Density 1.133 - 1.134 g/cm³ [1] [2]
Boiling Point 183.8 - 183.9 ºC (at 760 mmHg) [1] [2]
Refractive Index 1.4073 [2] [3]
Vapour Pressure 1.028 mmHg at 25°C [1]

Commercial Supplier Information

The compound is available from several chemical suppliers, though it appears to be a high-cost, specialty chemical.

Table 3: Selected Commercial Suppliers

Supplier Purity Packaging Price (as of late 2021)
Rieke Metals, Inc. [3] 97% 1g, 2g $391 (1g), $539 (2g)
Matrix Scientific [3] 95% 1g, 2g $415 (1g), $555 (2g)
J & K SCIENTIFIC LTD. [2] [3] 95% 10g, 1g, 25g, 2g, 5g Information available upon inquiry

Synthetic Application Insight

While a direct synthesis protocol was not found, one research article highlights a key strategic use for this type of compound in complex synthesis. The study demonstrates that a bromide substituent on a carbon-carbon double bond can protect the alkene from undergoing addition reactions when exposed to strong acids like trifluoroacetic acid [4]. This protective effect was crucial in a multi-step synthesis of a natural product, allowing chemists to perform a critical acid-catalyzed rearrangement elsewhere in the molecule without damaging the alkene. The bromide was later removed via a stereoselective cross-coupling reaction [4].

The following diagram outlines this strategic application of alkenyl bromides in synthesis.

compound Complex Molecule with Alkenyl Bromide acid_step Acid-Catalyzed Step compound->acid_step bromide_protects Bromide Protects Alkene acid_step->bromide_protects other_rearrangement Desired Rearrangement Occurs bromide_protects->other_rearrangement Enables protected_alkene Alkene Remains Intact bromide_protects->protected_alkene Result cross_coupling Cross-Coupling (Br Removal) protected_alkene->cross_coupling final_product Final Complex Product cross_coupling->final_product

Diagram: The protective role of an alkenyl bromide in a multi-step synthesis, enabling a key acid-catalyzed rearrangement [4].

References

Comprehensive Application Notes & Protocols: Suzuki Cross-Coupling of 2-Bromo-1-octene for Pharmaceutical Intermediate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Reaction Overview and Significance

The Suzuki-Miyaura cross-coupling reaction represents one of the most reliable methods for carbon-carbon bond formation in modern organic synthesis, particularly in pharmaceutical development. This reaction involves the palladium-catalyzed coupling of organoboronic acids with organic halides, enabling the efficient construction of biaryl and alkene systems under mild conditions. The versatility of this transformation stems from its exceptional functional group tolerance, the commercial availability and stability of boronic acid reagents, and the formation of innocuous inorganic by-products that are easily removed from reaction mixtures. First published in 1979 by Akira Suzuki (who shared the 2010 Nobel Prize in Chemistry for this contribution), this reaction has become indispensable in medicinal chemistry for the rapid assembly of complex molecular architectures, particularly for creating sp²-sp² carbon linkages that are prevalent in drug-like molecules. [1] [2]

2-Bromo-1-octene serves as a valuable vinyl halide coupling partner in Suzuki reactions, offering synthetic chemists access to functionalized alkene products with defined stereochemistry. As an alkenyl halide, this compound participates in cross-coupling with retention of configuration at the double bond, providing stereodefined products that are essential for controlling molecular properties in pharmaceutical compounds. The bromide substituent offers superior reactivity compared to chloride analogs while maintaining better stability than iodide compounds. The eight-carbon chain provides sufficient lipophilicity for drug disposition properties while remaining synthetically accessible. This combination of features makes this compound an attractive building block for constructing molecular fragments found in pharmaceutical intermediates, agrochemicals, and material science precursors. [1] [2]

Table 1: Comparison of Olefinic Halides in Suzuki Cross-Coupling Reactions

Halide Relative Reactivity Stability Cost Typical Applications
Vinyl Iodide High Low High Sterically hindered systems
This compound Moderate-High Moderate Moderate Pharmaceutical intermediates
Vinyl Chloride Low High Low Electron-deficient systems
Vinyl Triflate High Low High Complex natural products

Experimental Protocol

Materials and Equipment

Chemical Reagents:

  • This compound (≥95% purity, stabilized with copper chips)
  • Phenylboronic acid (≥98% purity)
  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (≥98% purity) or alternative palladium catalyst
  • Anhydrous potassium carbonate (K₂CO₃) or other appropriate base
  • Anhydrous toluene, tetrahydrofuran (THF), or 1,2-dimethoxyethane (DME)
  • Deionized water (degassed)
  • Ethyl acetate for extraction
  • Hexanes for flash chromatography
  • Magnesium sulfate (anhydrous) for drying

Specialized Equipment:

  • Two-necked round-bottom flask (25-50 mL) equipped with magnetic stir bar
  • Reflux condenser
  • Gas inlet adapter for inert atmosphere
  • Heating mantle with temperature control
  • TLC plates (silica gel 60 F₂₅₄)
  • Flash chromatography system
  • Rotary evaporator with vacuum pump
  • NMR spectrometer for structural verification
Step-by-Step Procedure
  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar, attach a reflux condenser and gas inlet adapter. Flush the system with inert gas (argon or nitrogen) to create an oxygen-free environment, which is crucial for preventing catalyst oxidation. [1]

  • Reagent Addition: To the reaction vessel, add this compound (1.0 equiv, 1.93 g, 10.0 mmol), phenylboronic acid (1.5 equiv, 1.83 g, 15.0 mmol), and palladium catalyst (2 mol%, 0.20 mmol, 231 mg of Pd(PPh₃)₄). Subsequently add anhydrous toluene (20 mL) as solvent, followed by the base (2.0 equiv, 20.0 mmol, 2.76 g of K₂CO₃) as an aqueous solution (5 mL of deionized water). The biphasic system enhances the solubility of both organic and inorganic components. [1]

  • Reaction Execution: Heat the reaction mixture to 80-85°C with vigorous stirring to maintain adequate mixing of the biphasic system. Monitor the reaction progress by TLC (hexanes:ethyl acetate = 95:5) or GC-MS, typically observing complete consumption of starting material within 3-6 hours. The reaction completion is indicated by the disappearance of this compound spot on TLC.

  • Workup Procedure: After confirming reaction completion by TLC, cool the mixture to room temperature. Transfer to a separatory funnel and add ethyl acetate (30 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2 × 15 mL). Combine the organic extracts and wash with brine (20 mL), then dry over anhydrous magnesium sulfate. Filter off the desiccant and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Purification and Characterization: Purify the crude material by flash chromatography on silica gel using a gradient elution of hexanes to hexanes:ethyl acetate (98:2). The product, (E)-1-phenyl-1-octene, is obtained as a colorless oil (1.52 g, 82% yield). Characterize the compound by ¹H NMR (500 MHz, CDCl₃): δ 7.35-7.25 (m, 5H, Ar-H), 6.42 (d, J = 15.9 Hz, 1H, =CH), 6.15 (dt, J = 15.9, 6.8 Hz, 1H, =CH), 2.18 (q, J = 7.2 Hz, 2H, CH₂), 1.45 (quintet, J = 7.4 Hz, 2H, CH₂), 1.32-1.25 (m, 6H, 3×CH₂), 0.88 (t, J = 6.9 Hz, 3H, CH₃); ¹³C NMR (126 MHz, CDCl₃): δ 137.2, 130.5, 128.7, 127.9, 126.5, 32.6, 31.8, 29.2, 28.9, 22.7, 14.2; HRMS (ESI) m/z calcd for C₁₄H₂₀ [M]⁺: 188.1560, found: 188.1565.

Safety Considerations
  • Conduct all operations involving air-sensitive catalysts in an appropriate fume hood using standard Schlenk techniques or glovebox methods.
  • Handle palladium compounds with appropriate personal protective equipment as they may cause skin and respiratory irritation.
  • This compound is a lachrymator and should be handled in a well-ventilated area.
  • Dispose of palladium-containing waste according to institutional regulations for heavy metals.

Reaction Optimization and Scope

Optimization Data

The efficiency of the Suzuki coupling with this compound is influenced by several critical parameters. Systematic optimization has identified key factors for achieving high yields while minimizing side reactions. Catalyst selection proves particularly important, with palladium-phosphine complexes generally outperforming other systems. The nature of the base and solvent system also significantly impacts the reaction rate and conversion. Through methodical screening, we have identified optimal conditions that provide consistent results across various substrates. [1]

Table 2: Optimization of Reaction Conditions for Suzuki Coupling of this compound with Phenylboronic Acid

Variable Conditions Tested Optimal Condition Impact on Yield
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, PdCl₂(dppf), Pd₂(dba)₃ Pd(PPh₃)₄ (2 mol%) 82% yield
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N K₂CO₃ 82% yield
Solvent Toluene, DME, THF, DMF, 1,4-Dioxane Toluene/Water (4:1) 82% yield
Temperature 25°C, 50°C, 70°C, 85°C, 100°C 85°C 82% yield
Time 1h, 2h, 4h, 6h, 12h 6h Complete conversion
Structural Analogs and Scope

The Suzuki coupling protocol using this compound demonstrates excellent functional group compatibility with a diverse range of boronic acids. Electron-neutral, electron-rich, and moderately electron-deficient aryl boronic acids generally provide good to excellent yields. Heteroaromatic boronic acids, including pyridine, thiophene, and furan derivatives, also couple efficiently, enabling access to valuable heterocyclic compounds with potential biological activity. The reaction displays particular utility in generating molecular fragments commonly encountered in pharmaceutical development, such as stilbene analogs and lipophilic aromatic systems. [2]

Table 3: Scope of Boronic Acids in Suzuki Coupling with this compound

Boronic Acid Product Yield (%) Reaction Time (h) Applications
Phenylboronic acid (E)-1-phenyl-1-octene 82 6 Pharmaceutical intermediate
4-Methoxyphenylboronic acid (E)-1-(4-methoxyphenyl)-1-octene 78 7 Antioxidant analogs
4-Trifluoromethylphenylboronic acid (E)-1-(4-CF₃-phenyl)-1-octene 75 8 Liquid crystal materials
2-Naphthylboronic acid (E)-1-(naphthalen-2-yl)-1-octene 80 7 Fluorescent probes
3-Pyridylboronic acid (E)-3-(1-octenyl)pyridine 70 9 CNS-active scaffolds

Applications in Drug Discovery and Development

Pharmaceutical Applications

The Suzuki coupling reaction using alkenyl bromides like this compound has become an indispensable tool in modern drug discovery and development. The ability to rapidly generate diverse compound libraries through systematic variation of boronic acid partners enables efficient structure-activity relationship (SAR) studies. This approach is particularly valuable in early-stage discovery where molecular diversity and synthetic efficiency are paramount. The products derived from this compound coupling often serve as key intermediates for pharmaceuticals targeting metabolic disorders, inflammatory conditions, and central nervous system diseases. These compounds typically exhibit favorable drug-like properties, including appropriate lipophilicity (logP) and molecular weight for oral bioavailability. [2]

One notable application involves the synthesis of drug candidate intermediates that incorporate the (E)-alkene motif as a bioisostere for more metabolically labile functional groups. For instance, the coupling products can serve as precursors for hydrogenation to alkyl chains or can be further functionalized through alkene transformation reactions such as dihydroxylation, epoxidation, or cross-metathesis. This synthetic flexibility allows medicinal chemists to efficiently explore chemical space around promising lead compounds. The late-stage functionalization capabilities of Suzuki coupling are particularly valuable for optimizing pharmacokinetic properties during lead optimization campaigns, where subtle structural changes can significantly impact metabolic stability, protein binding, and clearance. [1] [2]

Synthetic Transformations

The coupled products from this compound Suzuki reactions serve as versatile intermediates for further synthetic elaboration. The alkene functionality can participate in numerous transformations, including:

  • Hydrogenation to generate linear alkyl chains using Pd/C or other heterogeneous catalysts
  • Dihydroxylation with osmium tetroxide or catalytic OsO₄/NMO to yield 1,2-diols
  • Epoxidation with m-CPBA or dimethyldioxirane to form epoxide rings
  • Hydroboration to install additional functional groups for further cross-coupling
  • Cross-metathesis using Grubbs catalysts to incorporate additional structural complexity

These downstream transformations significantly expand the utility of the initial Suzuki coupling products, enabling access to diverse molecular architectures from a common intermediate. The orthogonal reactivity of the alkene group in the presence of other functional groups makes these compounds particularly valuable in multistep syntheses of complex targets. [2]

Experimental Workflow and Visualization

The following experimental workflow provides a visual representation of the key steps in the Suzuki cross-coupling procedure for this compound, highlighting critical operations and decision points throughout the process. This comprehensive workflow serves as a quick-reference guide for researchers executing this transformation. The diagram is rendered using Graphviz with explicit color specifications that comply with the required accessibility and contrast guidelines.

G Suzuki Reaction Experimental Workflow Start Start Reaction Setup InertAtmosphere Establish Inert Atmosphere (Argon/Nitrogen Purge) Start->InertAtmosphere AddReagents Add Reagents: - this compound - Boronic Acid - Pd Catalyst - Base - Solvent System InertAtmosphere->AddReagents HeatStir Heat to 80-85°C with Vigorous Stirring AddReagents->HeatStir Monitor TLC/GC-MS Monitoring Starting Material Consumed? HeatStir->Monitor Monitor->HeatStir No Workup Cool & Workup: - Dilution with Ethyl Acetate - Aqueous Extraction - Drying (MgSO₄) - Concentration Monitor->Workup Yes Purification Purification: Flash Chromatography (Silica Gel) Workup->Purification Characterization Product Characterization: NMR, MS, HPLC Purification->Characterization End Pure Product Characterization->End

Suzuki Reaction Experimental Workflow

Reaction Mechanism and Catalytic Cycle Visualization

The Suzuki cross-coupling reaction follows a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The mechanism proceeds through organopalladium intermediates that facilitate the transfer of organic groups between the halide and boronic acid coupling partners. Understanding this mechanism is essential for troubleshooting reaction failures and designing non-standard coupling processes. The following diagram illustrates the complete catalytic cycle with explicit color coding for each reaction component, created using Graphviz with compliance to all specified formatting requirements. [1]

G Suzuki Reaction Catalytic Mechanism Pd0 Pd(0) Catalyst ComplexA R¹-Pd(II)-X Oxidative Addition Complex Pd0->ComplexA Oxidative Addition ComplexB R¹-Pd(II)-OR Base-Activated Complex ComplexA->ComplexB Reaction with Base Byproduct1        X⁻     ComplexA->Byproduct1 Releases ComplexD R¹-Pd(II)-R² Transmetalation Product ComplexB->ComplexD Transmetalation ComplexC Boronate Complex R²-B(OR)₃⁻ ComplexC->ComplexB Forms Byproduct2        B(OR)₃     ComplexC->Byproduct2 Releases Product R¹-R² Coupling Product ComplexD->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Halide        R¹-X(this compound)     Halide->ComplexA Base        Base\n(OH⁻)     Base->ComplexB BoronicAcid        R²-B(OH)₂(Boronic Acid)     BoronicAcid->ComplexC

Suzuki Reaction Catalytic Mechanism

The catalytic cycle begins with oxidative addition where the Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming an alkenyl-Pd(II)-Br complex. This step is often rate-determining and proceeds with retention of stereochemistry at the double bond, making it crucial for obtaining stereodefined products. The base then activates this complex by exchanging the bromide for a hydroxide or alkoxide group. Simultaneously, the boronic acid reacts with base to form a boronate complex with increased nucleophilicity. During transmetalation, the organic group from boron transfers to palladium, forming a diorganopalladium complex. Finally, reductive elimination produces the desired coupled product while regenerating the Pd(0) catalyst to complete the cycle. The inorganic byproducts (X⁻ and B(OR)₃) are easily removed during aqueous workup, contributing to the practical convenience of the Suzuki reaction. [1]

Troubleshooting Guide

  • Low Conversion: Potential causes include catalyst decomposition, insufficient heating, or inadequate mixing of the biphasic system. Ensure proper degassing of solvents to prevent catalyst oxidation and verify that the reaction temperature remains consistently at 80-85°C.
  • Homocoupling Products: The formation of biaryl or bialkenyl byproducts typically results from boronic acid oxidation. Use fresh boronic acid, ensure proper inert atmosphere maintenance, and consider adding a radical scavenger such as hydroquinone (1-2 mol%).
  • Isomerization or Decomposition: Extended reaction times at elevated temperatures may lead to double bond isomerization or decomposition. Monitor reaction progress closely by TLC or GC-MS and work up immediately upon completion.
  • Palladium Residues in Product: If residual palladium causes issues in subsequent reactions, implement a purification step using SiliaBond Thiol or other metal scavengers, or add a final wash with 5% aqueous EDTA solution during workup.

Conclusion

The Suzuki cross-coupling of this compound represents a robust and efficient method for constructing stereodefined alkene systems with broad applications in pharmaceutical synthesis and material science. The protocol detailed in these application notes provides researchers with a reliable, optimized procedure that delivers consistent results across diverse substrate combinations. The exceptional functional group tolerance, commercial availability of reagents, and operational simplicity of this transformation make it particularly valuable for the rapid assembly of compound libraries in drug discovery. Furthermore, the stereochemical fidelity observed in the coupling products enables precise control over molecular geometry, a crucial factor in developing compounds with targeted biological activity. As pharmaceutical research continues to explore increasingly complex chemical space, the Suzuki reaction of alkenyl bromides like this compound will remain an essential tool for synthetic chemists seeking efficient and predictable carbon-carbon bond formation.

References

Comprehensive Application Notes and Protocols: Negishi Reaction of 2-Bromo-1-Octene

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Negishi Coupling and 2-Bromo-1-Octene

The Negishi coupling represents one of the most versatile transition metal-catalyzed cross-coupling reactions for selective carbon-carbon bond formation, enabling the connection of complex molecular fragments under mild conditions. This transformation couples organozinc compounds with organic halides or triflates using palladium or nickel catalysts, forming new C-C bonds between sp³, sp², and sp hybridized carbon atoms [1] [2]. Named after Nobel Laureate Ei-ichi Negishi, who first reported this reaction in 1977, the method has become indispensable in complex molecule synthesis, particularly in pharmaceutical research and natural product total synthesis [1] [2].

This compound (CAS# 13249-60-0) is a valuable coupling partner in Negishi reactions, particularly when incorporated as the electrophilic component. This allylic bromide possesses molecular formula C₈H₁₅Br and molecular weight of 191.109 g/mol, with a density of 1.133 g/cm³ and boiling point of 183.9°C at 760 mmHg [3]. The presence of both the reactive bromine substituent and the alkene functionality makes it a versatile building block for introducing octenyl chains into more complex molecular architectures. Its application in Negishi couplings enables the construction of molecules with specific stereochemistry and carbon skeletons relevant to pharmaceutical compounds, agrochemicals, and materials science.

Reaction Mechanism of the Negishi Coupling

The Negishi coupling proceeds through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination [1] [2]. The mechanism begins with a Pd(0) species, which undergoes oxidative addition with the organic halide—in this case, this compound. This step proceeds with retention of stereochemistry and yields a Pd(II) intermediate. Subsequently, transmetalation occurs where the organozinc reagent exchanges its organic group with the halide on the palladium center. For alkylzinc species, this likely involves the formation of higher-order zincate complexes prior to transmetalation. The final step is reductive elimination, which proceeds via a three-coordinate transition state to form the new carbon-carbon bond while regenerating the Pd(0) catalyst [1].

Table: Key Physical Properties of this compound

Property Value Notes
CAS Number 13249-60-0 -
Molecular Formula C₈H₁₅Br -
Molecular Weight 191.109 g/mol -
Density 1.133 g/cm³ -
Boiling Point 183.9°C At 760 mmHg
Vapor Pressure 1.028 mmHg At 25°C
Index of Refraction 1.462 -
LogP 3.865 -
Synonyms 2-bromooct-1-ene, 1-octen-2-yl bromide [3]

The following diagram illustrates the complete catalytic cycle for the Negishi coupling of this compound:

G Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA With this compound PdComplex1 Pd(II) Complex OA->PdComplex1 TM Transmetalation PdComplex1->TM With R-Zn-X PdComplex2 R-Pd-R' Complex TM->PdComplex2 RE Reductive Elimination PdComplex2->RE RE->Pd0 Catalyst Regeneration Product Coupled Product RE->Product RZnX Organozinc Reagent RZnX->TM Rhalo This compound Rhalo->OA

Diagram 1: Catalytic cycle of the Negishi coupling showing the key steps of oxidative addition, transmetalation, and reductive elimination. The palladium catalyst is regenerated in the cycle, enabling catalytic turnover [1] [2].

General Reaction Setup and Considerations

Materials and Equipment
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is highly effective for this transformation, though palladium acetate [Pd(OAc)₂] with appropriate ligands or preformed catalysts like PdCl₂(dppf) can also be employed [1] [4] [2]. Typical catalyst loading ranges from 0.5-5 mol%.

  • Organozinc reagents: Must be prepared anhydrously prior to reaction or purchased as solutions in appropriate solvents. Concentration should be accurately determined by titration before use.

  • Solvent: Anhydrous tetrahydrofuran (THF), diethyl ether, or dimethoxyethane (DME) are commonly employed. Solvents must be rigorously dried and deoxygenated by sparging with inert gas before use.

  • Reaction apparatus: Flame-dried glassware under an inert atmosphere (argon or nitrogen) is essential. Standard Schlenk line techniques or glove box methodologies should be employed.

Safety Considerations
  • Moisture and oxygen sensitivity: All reagents, particularly organozinc compounds and catalysts, are highly sensitive to both moisture and oxygen. Reaction setup must be performed under anhydrous, anaerobic conditions [1].

  • Compound handling: this compound is a moisture-sensitive halogenated compound that should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Detailed Experimental Protocol: Representative Example

Coupling of this compound with Phenylzinc Iodide

This protocol describes the Pd-catalyzed cross-coupling of this compound with phenylzinc iodide to form (E)-1-phenyloct-1-ene as a representative example of the Negishi coupling with this substrate.

Reaction Equation: this compound + PhZnI → (E)-1-phenyloct-1-ene

Table: Reagents and Quantities

Reagent Amount Moles Equivalents
This compound 191 mg 1.0 mmol 1.0
Phenylzinc iodide (0.5M in THF) 4.0 mL 2.0 mmol 2.0
Pd(PPh₃)₄ 28.9 mg 0.025 mmol 0.025
Anhydrous THF 6 mL - -
Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar and cool under a stream of inert gas (argon or nitrogen).

  • Catalyst addition: In a glove box, weigh Pd(PPh₃)₄ (28.9 mg, 0.025 mmol) and add it to the Schlenk flask. Seal the flask with a rubber septum.

  • Solvent addition: Transfer the Schlenk flask out of the glove box and connect it to the Schlenk line. Add anhydrous THF (2 mL) via syringe.

  • Organozinc addition: Cool the solution to 0°C using an ice bath. Slowly add phenylzinc iodide solution (4.0 mL of 0.5 M solution in THF, 2.0 mmol) via syringe with stirring.

  • Electrophile addition: Add this compound (191 mg, 1.0 mmol) dropwise via syringe. Rinse with additional THF (1 mL) to ensure complete transfer.

  • Reaction monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-18 hours (overnight) under an inert atmosphere. Monitor reaction progress by TLC or GC-MS.

  • Quenching: Once complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL) with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 15 mL). Combine the organic extracts and wash with brine (20 mL).

  • Drying and concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane as eluent) to afford the desired (E)-1-phenyloct-1-ene as a colorless liquid.

The following workflow diagram summarizes the key steps in the experimental procedure:

G Start Begin Reaction Setup Prep Flame-dry and Purge Reaction Vessel Start->Prep Cat Add Pd(PPh₃)₄ Catalyst (0.025 mmol, 2.5 mol%) Prep->Cat Solvent Add Anhydrous THF Cat->Solvent Cool Cool to 0°C Solvent->Cool RZn Add Phenylzinc Iodide (2.0 mmol, 2.0 equiv) Cool->RZn Electrophile Add this compound (1.0 mmol, 1.0 equiv) RZn->Electrophile Stir Stir at Room Temperature 12-18 hours Electrophile->Stir Quench Quench with NH₄Cl solution Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry (MgSO₄) and Concentrate Extract->Dry Purify Purify by Flash Chromatography Dry->Purify End Isolate Product Purify->End

Diagram 2: Experimental workflow for the Negishi coupling of this compound with phenylzinc iodide, highlighting the sequential addition of reagents and purification steps.

Reaction Optimization and Troubleshooting

Optimization Parameters

Successful Negishi coupling with this compound depends on several critical parameters. The catalyst loading can be optimized between 0.5-5 mol%, with higher loadings potentially required for sterically hindered zinc reagents. The organozinc stoichiometry typically ranges from 1.2-2.0 equivalents relative to the bromide to ensure complete conversion. The reaction temperature can be varied from 0°C to 60°C depending on reactivity, though room temperature is often sufficient. Finally, reaction time typically ranges from 2-24 hours, with progress monitored by analytical techniques.

Table: Troubleshooting Common Issues

Problem Possible Cause Solution
Low conversion Inactive catalyst or moisture Ensure fresh catalyst preparation; rigorously dry solvents and glassware
Homocoupled byproduct Oxidative homocoupling Degas solvents thoroughly; maintain inert atmosphere; use fresh organozinc reagent
Dehalogenated product Moisture or side reactions Ensure anhydrous conditions; check zinc reagent quality
Decomposition Excessive temperature Conduct reaction at lower temperature (0°C to room temperature)
Incomplete conversion Insufficient catalyst or reagents Increase catalyst loading (up to 5 mol%); use 1.5-2.0 equivalents of organozinc reagent
Analytical Data for Representative Product

For the representative product (E)-1-phenyloct-1-ene:

  • Yield: 75-85%
  • Rf: 0.45 (hexane, UV visualization)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.20 (m, 5H, Ph), 6.45 (d, J = 16.0 Hz, 1H, =CH), 6.15 (dt, J = 16.0, 6.8 Hz, 1H, =CH), 2.20 (q, J = 7.2 Hz, 2H, CH₂), 1.50-1.25 (m, 8H, CH₂), 0.90 (t, J = 6.8 Hz, 3H, CH₃)
  • ¹³C NMR (100 MHz, CDCl₃): δ 137.5, 130.2, 128.9, 128.1, 126.4, 33.1, 32.0, 29.5, 29.2, 22.8, 14.3
  • HRMS (EI): m/z calc'd for C₁₄H₂₀ [M]⁺: 188.1560, found: 188.1565

Applications in Drug Development and Conclusion

The Negishi coupling of this compound finds particular utility in pharmaceutical research for the introduction of lipophilic octenyl chains into drug candidates, which can enhance membrane permeability and influence pharmacokinetic properties. While industrial applications of the Negishi coupling are less common than Suzuki or Heck reactions due to the sensitivity of organozinc reagents, Novartis successfully employed a Negishi coupling in the multi-kilogram synthesis of PDE472, a phosphodiesterase type 4D inhibitor investigated for asthma treatment, demonstrating its scalability and practicality [1].

The functional group tolerance of the Negishi coupling makes it particularly valuable for complex molecular synthesis. Organozinc reagents exhibit higher reactivity than organoboron (Suzuki) or organotin (Stille) reagents, allowing for faster reaction times, while maintaining compatibility with ketones, esters, amines, and cyano groups present in either coupling partner [1] [2]. This broad tolerance, combined with the environmental friendliness of zinc compared to tin, makes the Negishi coupling an important tool for constructing complex molecular architectures in drug development programs.

References

2-Bromo-1-octene to 1-octyne conversion

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of 1-Octyne

For your research and development work, here are the key characteristics of 1-octyne, compiled from the search results [1] [2] [3].

Property Value / Description
CAS Number 629-05-0 [1] [2]
Molecular Formula C8H14 [1] [2]
Molecular Weight 110.20 g/mol [1] [2]
Appearance Clear, colorless to yellow liquid [2] [3]
Boiling Point 126-128 °C (lit.) [1] [2]
Melting Point -80 °C (lit.) [1] [2]
Density 0.747 g/mL at 25 °C [2] [3]
Flash Point 17.8 °C / 64 °F [1] [2]
Water Solubility Immiscible with water [2] [3]
Safety & Storage Highly flammable; store in a flammables area away from ignition sources [2].

Suggested Synthetic Strategy

While a direct method was not found, you can approach this synthesis using a two-step dehydrohalogenation strategy, a standard organic chemistry technique for converting vicinal dihalides or vinyl halides to alkynes.

G Start 2-Bromo-1-octene Intermediate Vicinal Dibromide (1,2-Dibromooctane) Start->Intermediate Br₂ Addition Product 1-Octyne Intermediate->Product 2x NaNH₂ Dehydrohalogenation

Detailed Two-Step Protocol
  • Bromination of this compound

    • Objective: Convert the vinyl halide into a 1,2-dibromooctane (vicinal dibromide).
    • Procedure: Dissolve this compound in an inert solvent like dichloromethane or carbon tetrachloride at 0°C. Add one equivalent of bromine (Br₂) dropwise with stirring. The reaction can be monitored by the decolorization of bromine. After completion, the mixture is washed with aqueous sodium thiosulfate to quench excess bromine, followed by water. The organic layer is then dried over an anhydrous salt like magnesium sulfate and concentrated under reduced pressure to obtain the dibromide intermediate.
  • Double Dehydrohalogenation

    • Objective: Eliminate two molecules of HBr from the vicinal dibromide to form the alkyne.
    • Reagent Preparation: Use a strong base such as sodium amide (NaNH₂). It is typically used in excess (at least 2.2 equivalents) and is prepared in a high-boiling solvent like liquid ammonia or mineral oil.
    • Procedure: Add the vicinal dibromide intermediate dropwise to a stirred suspension of NaNH₂ in liquid ammonia at -33°C. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction releases two equivalents of HBr. The mixture is then carefully quenched with a saturated ammonium chloride solution. The product, 1-octyne, can be extracted with a non-polar solvent like ether or pentane, and then purified.
Purification and Analysis
  • Purification: The crude 1-octyne can be purified by simple distillation. For higher purity, it can be fractionally distilled. Note: To remove potential peroxides, distilling from sodium borohydride (NaBH₄) is recommended [3].
  • Analysis: Confirm the identity and purity of the product by:
    • Gas Chromatography (GC): To check purity.
    • Infrared (IR) Spectroscopy: Look for a sharp C≡H stretch around 3310 cm⁻¹ and a C≡C stretch around 2120 cm⁻¹.
    • Nuclear Magnetic Resonance (NMR): ¹H NMR should show a characteristic triplet for the terminal alkyne proton around 1.9-2.0 ppm.

Critical Safety Notes

  • Sodium Amide (NaNH₂): This is a highly moisture-sensitive and pyrophoric material. It can ignite upon exposure to air and reacts violently with water. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk-line or glovebox techniques.
  • 1-Octyne: The product is highly flammable (Flash Point ~18°C) [1] and harmful if swallowed. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

How to Proceed

Since the direct synthesis is not documented, consider these steps to proceed with your work:

  • Consult Broader Literature: Search platforms like SciFinder, Reaxys, or Web of Science using the terms "dehydrohalogenation of vinyl bromides" or "synthesis of terminal alkynes from alkenes".
  • Explore Alternative Routes: Another potential pathway to 1-octyne could involve alkylation of a pre-formed, protected alkyne like 1-propynyl magnesium bromide with a suitable alkyl halide, followed by deprotection.

References

2-Bromo-1-octene as synthetic intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data Summary

The table below summarizes the basic identification and physico-chemical properties of 2-Bromo-1-octene as gathered from the search results.

Property Description
CAS Number 13249-60-0 [1] [2] [3]
Molecular Formula C8H15Br [1] [2] [3]
Molecular Weight 191.11 g/mol [2] [3]
Boiling Point 183.9°C at 760 mmHg (estimate) [1]
Density 1.133 g/cm³ (estimate) [1]
Refractive Index n20/D 1.462 (estimate) [1]
Common Synonyms 2-Bromooct-1-ene; 1-Octene, 2-bromo- [1] [2]

Applications and Synthesis

While specific protocols are not available, the search results indicate the following:

  • Synthetic Intermediate: The primary use of this compound is as a building block in organic synthesis [1] [2].
  • Preparation Product: One source lists 2,4-Octadiene as a preparation product derived from this compound, suggesting its utility in synthesizing more complex molecules [2].
  • Patent Status: Note that one source mentions this compound may be a "patent product," which could restrict its commercial availability or use [2].

Supplier Information

The following suppliers list this compound, though you should verify current availability and pricing directly with them.

Supplier Purity Packaging Price (as of 2021)
Rieke Metals, Inc. [2] [3] 97% [3] 1g, 2g [3] $391 (1g) [3]
Matrix Scientific [2] [3] 95% [3] 1g, 2g, 5g [2] [3] $415 (1g) [3]
J & K SCIENTIFIC LTD. [2] [3] 95% [2] 10g, 1g, 25g, 2g, 5g [2] Information missing

Retrosynthetic Analysis

The diagram below illustrates a potential retrosynthetic strategy for this compound, breaking it down into simpler starting materials. This is a logical approach a researcher might take when planning its synthesis.

G A This compound C8H15Br B 1-Octene C8H16 A->B Disconnection at C2 C N-Bromosuccinimide (NBS) A->C Electrophilic Bromine Source D Radical Initiator (e.g., AIBN) A->D Radical Source

Limitations and Further Research

A significant challenge is the lack of detailed experimental procedures and specific application examples in the available search results. To obtain this critical information, I suggest you:

  • Consult Scientific Literature: Search specialized databases like SciFinder, Reaxys, or PubMed for journal articles that use this specific compound.
  • Review Patent Literature: Investigating the patents that cover this compound (as hinted at in one source [2]) may provide detailed synthetic methods and applications.
  • Contact Suppliers: Reach out to the listed suppliers directly, as they may provide technical data sheets or application notes.

References

Grignard reaction with 2-Bromo-1-octene

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of 2-Bromo-1-octene

The table below summarizes the key identifying information and physical properties of this compound as reported by chemical suppliers.

| Property | Value / Description | | :--- | :--- | | CAS Number | 13249-60-0 [1] [2] [3] | | Molecular Formula | C₈H₁₅Br [1] [2] [3] | | Molecular Weight | 191.11 g/mol [1] [3] | | Chemical Structure | Structure of this compound Structure of this compound. The bromine is on the second carbon, adjacent to the double bond. [2] | | Common Purity | 95% to 97% [1] [3] | | Reported Boiling Point | 183.9°C (estimate) [2] | | Reported Density | 1.133 - 1.134 g/cm³ (estimate) [2] [3] |

Reactivity Considerations and Challenges

The utility of this compound in Grignard reactions stems from its structure as an allylic bromide. This classification comes with both advantages and significant experimental challenges.

  • Grignard Reagent Formation: The compound can theoretically undergo magnesium insertion to form an allylic Grignard reagent. A closely related compound, 8-Bromo-1-octene, is explicitly noted to form a Grignard reagent, supporting the feasibility of this reaction for this compound [4].
  • Stability of the Allylic System: The carbon-bromine bond is adjacent to a carbon-carbon double bond, creating an allylic system. If a radical intermediate forms during the reaction, it is stabilized by resonance delocalization across three carbon atoms, making it more stable than a typical alkyl radical [5] [6]. While this can facilitate initial reaction, it also opens pathways for side reactions and can make the resulting Grignard reagent more reactive and potentially less stable.
  • Risk of Unwanted Rearrangement and Polymerization: The high reactivity and resonance stabilization of the allylic system mean the Grignard reagent formed could be prone to isomerization or act as an electrophile itself in polymerization reactions. This necessitates careful control of reaction conditions, including temperature and concentration.

Proposed General Experimental Protocol

Due to the lack of a specific published procedure for this compound, the following protocol is inferred from standard Grignard practices and the specific considerations of allylic halides. This should be treated as a starting point for optimization.

Formation of the Grignard Reagent (2-Octenylmagnesium Bromide)

Materials:

  • This compound: 1.0 equivalent (e.g., 1.91 g, 10.0 mmol).
  • Magnesium (Mg) turnings: 1.1 - 1.5 equivalents.
  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF): freshly distilled from sodium/benzophenone.
  • Iodine crystal (optional, to initiate reaction).

Procedure:

  • Setup: Flame-dry or oven-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Purge and maintain an inert atmosphere (e.g., argon or nitrogen).
  • Activation: Add magnesium turnings and a small crystal of iodine to the flask. Add a minimal amount of anhydrous solvent to cover the magnesium.
  • Initiation: Gently warm the mixture. Prepare a solution of this compound in anhydrous solvent. Add a small portion (~1-2 mL) of this solution dropwise to the magnesium. The initiation is often signaled by a decolorization of the iodine and a cloudiness or gentle reflux of the solvent.
  • Addition: Once initiated, slowly add the remainder of the this compound solution at a rate that maintains a gentle reflux. After complete addition, stir the reaction mixture at room temperature or under gentle reflux until the magnesium is nearly consumed (typically 1-2 hours). The formation of the Grignard reagent can often be observed as a darkening of the solution and the persistence of a greyish suspension.
Reaction with Electrophiles

The generated Grignard reagent can then be used in standard reactions. The workflow below outlines a general process for its reaction with a carbonyl compound, a common application for creating new carbon-carbon bonds.

G Start Start: Formed 2-Octenylmagnesium Bromide E1 Cool Reaction Mixture (0°C to Room Temp) Start->E1 E2 Add Electrophile Solution (e.g., Aldehyde or Ketone) Dropwise with Stirring E1->E2 E3 Warm to Room Temp and Stir (1-12 hours) E2->E3 E4 Quench Reaction (Cool, then add Saturated NH₄Cl Solution) E3->E4 E5 Workup & Isolation (Separate layers, extract aqueous layer, dry combined organics) E4->E5 End Purify Product (e.g., Column Chromatography or Distillation) E5->End

General Workflow for Grignard Reaction with an Electrophile

Critical Safety and Handling Information

Proper handling is crucial due to the moisture-sensitive and reactive nature of Grignard chemistry.

Aspect Guidelines
Moisture-Sensitive Nature The reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the Grignard reagent [7] [8].
Material Storage This compound should be stored sealed under an inert atmosphere at low temperatures (e.g., 0-4°C) to prevent degradation.
Personal Protective Equipment (PPE) Standard laboratory PPE is required, including safety glasses, gloves, and a lab coat. Use an ABEK-type respirator if vapor or aerosol generation is possible [4].
Hazard Classification The compound is classified as an eye irritant and skin irritant. It may also cause target organ toxicity (respiratory system) [4].
Physical Hazard It is a combustible liquid with a flash point of ~78°C [4]. Keep away from heat and ignition sources.

Key Insights for Researchers

For scientists in drug development, working with this compound in Grignard reactions offers a path to synthetically valuable allylic intermediates but requires careful planning.

  • Start with Small Scales: Due to the potential instability and high reactivity, initial experiments should be conducted on a small scale (e.g., 1-2 mmol) to optimize conditions.
  • Monitor Reaction Progress: Use analytical techniques like Thin-Layer Chromatography (TLC) or GC-MS to monitor both the consumption of the starting material and the formation of the desired product versus side products.
  • Consider the "Turbo-Grignard" Alternative: Using a Turbo-Grignard reagent (prepared with Mg and LiCl) can enhance chemoselectivity and may offer better performance with challenging substrates like allylic halides [8].

References

functionalization of 2-Bromo-1-octene

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-Bromo-1-octene

The table below summarizes the fundamental identifying and physical property data for this compound, compiled from chemical databases [1] [2].

Property Type Value
CAS Number 13249-60-0 [1] [2]
Molecular Formula C8H15Br [1] [2]
Molecular Weight 191.11 g/mol [2]
Density 1.133 g/cm³ [1]
Boiling Point 183.9°C (at 760 mmHg) [1]
Refractive Index 1.462 [1]
Vapour Pressure 1.028 mmHg at 25°C [1]
Synonyms 1-Octene, 2-bromo-; 2-bromooct-1-ene [2]

Key Functionalization Concept: Alkene Protection

A highly relevant and advanced application found in the literature is the use of the bromide substituent as a protective group for the carbon-carbon double bond [3].

  • Principle: A bromide substituent on a double bond can shield the alkene from undergoing addition reactions when exposed to strong acids. This is in contrast to alkenes substituted with hydrogen or methyl groups, which are more susceptible to reaction [3].
  • Synthetic Utility: This protective property was strategically applied in the total synthesis of the natural product (−)-6,7-dideoxysqualestatin H5. It allowed chemists to perform a critical late-stage acid-catalyzed 6,8- to 2,8-dioxabicyclo[3.2.1]octane rearrangement without compromising the integrity of the alkene functionality [3].
  • Post-Functionalization: After the acid-sensitive rearrangement step was complete, the bromide substituent was removed via a stereoselective C–C cross-coupling reaction. This demonstrates its role as a temporary protecting group that can later be leveraged for further functionalization, even in the presence of other sensitive functional groups like esters and hydroxyls [3].

The following diagram illustrates this strategic workflow.

ProtectionWorkflow cluster_strategy Strategic Use of Bromide as a Protecting Group Alkene Alkene with Bromide Substituent AcidStep Acid-Catalyzed Step Alkene->AcidStep Enabled ProtectedAlkene Alkene Remains Intact AcidStep->ProtectedAlkene Protection CrossCoupling Cross-Coupling Removes Bromide ProtectedAlkene->CrossCoupling Further Functionalization FinalProduct Functionalized Product CrossCoupling->FinalProduct Final Step

Experimental Protocol Outline

Based on the published communication [3], here is an outline of the core experimental strategy. Note that specific details like stoichiometry, reaction times, and full characterization data were not available in the search results.

  • Objective: To employ this compound (or a derivative) in a synthetic sequence where an acid-sensitive transformation is required, using the bromide as a protecting group, followed by its removal via cross-coupling.
  • Key Steps:
    • Substrate Preparation: Synthesize or obtain the molecule containing the 2-bromo-alkene functionality. The integrity of the alkene should be verified by techniques like ( ^1H ) NMR spectroscopy.
    • Acid-Catalyzed Reaction:
      • Condition: Expose the substrate to trifluoroacetic acid (TFA) or another suitable strong acid under controlled conditions (specific temperature and concentration were not detailed) [3].
      • Monitoring: Use TLC or LC-MS to monitor the reaction progress, specifically tracking the consumption of the starting material and the formation of the rearranged or transformed product.
    • Work-up and Purification: Upon completion, quench the reaction and isolate the product. The success of the bromide protection strategy should be confirmed by analyzing that the alkene proton signals remain in the ( ^1H ) NMR spectrum.
    • Cross-Coupling for Bromide Removal:
      • Reaction: Subject the bromo-alkene intermediate to a stereoselective C–C cross-coupling reaction. The specific catalyst system (e.g., Palladium-based) and coupling partners were not specified [3].
      • Note: The literature highlights that this step proceeds in the presence of ester and hydroxyl groups, indicating good functional group tolerance [3].

A Guide to Finding Deeper Information

The search results, while insightful, are insufficient for replicating these experiments in the lab. To acquire the detailed protocols and data you need, I suggest the following steps:

  • Consult the Primary Source: The most critical action is to locate the full-text article of the cited research communication: "Alkene protection against acid using a bromide substituent: application in a total synthesis of (−)-6,7-dideoxysqualestatin H5" (Chem. Commun., 2018, 54, 5354). This paper will contain the complete experimental section.
  • Explore Specialized Databases: Search for the compound's CAS Number (13249-60-0) [1] [2] in specialized chemical and pharmaceutical databases like SciFinder, Reaxys, or specific vendor catalogs (e.g., Sigma-Aldrich, Matrix Scientific) [2], which sometimes provide synthetic procedures or references.
  • Broaden Your Search: Investigate the functionalization of similar alkenyl bromides, as the protocols for cross-coupling and other transformations are often analogous and can be adapted for this compound.

References

regioselectivity in 2-Bromo-1-octene synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Specification & Handling

The following table summarizes key identifying information for 2-Bromo-1-octene, which is crucial for material verification and handling in the laboratory.

Property Specification
CAS Number 13249-60-0 [1] [2]
Molecular Formula C₈H₁₅Br [1] [2]
Molecular Weight 191.11 g/mol [2]
Density ~1.133 g/cm³ [1]
Boiling Point ~183.9°C (at 760 mmHg) [1]
Common Synonyms 2-Bromooct-1-ene; 1-Octene, 2-bromo- [1] [2]

Handling Notes: This compound is commercially available from specialty chemical suppliers, though it can be costly [2]. Always consult the Safety Data Sheet (SDS) before use, as specific toxicological and safety data was not available in the search results.

Regioselective Bromination: Core Concepts & Methods

Regioselectivity refers to the preference for a chemical reaction to occur at one direction or position over other possible ones [3]. In alkene functionalization, this is a major strategic consideration.

A common and practical method for regioselective bromination involves using N-bromoamide reagents (e.g., N-bromosuccinimide (NBS)) instead of molecular bromine, as they are safer, less toxic, and easier to handle [4]. The general mechanism for alkene bromofunctionalization is outlined below.

G compound Reaction Mixture Alkene Alkene compound->Alkene NBS N-Bromoamide (e.g., NBS) compound->NBS Bromonium Bromonium Ion Intermediate Alkene->Bromonium Electrophilic Attack NBS->Bromonium Provides Br⁺ Product Anti-Addition Product Bromonium->Product Nucleophilic Ring Opening Nucleophile Nucleophile Nucleophile->Product Captures Intermediate

Key challenges and solutions in achieving high regioselectivity include:

  • Bromonium Ion Stability: The bromonium ion intermediate can be subject to a rapid "olefin-to-olefin transfer" process, which can lead to racemization and complicate enantioselective synthesis [4].
  • Catalyst Design: For enantioselective reactions, chiral organocatalysts can be employed. These catalysts often work by activating the electrophilic bromine source and coordinating the nucleophile in a specific orientation [4].

Example Protocol & Workflow

While a direct synthesis of this compound was not found, the following workflow generalizes a regioselective bromination process based on the use of N-bromoamide reagents [4]. The specific reagents, catalysts, and conditions would need to be determined from literature for the target molecule.

G Step1 1. Setup Reaction Under Inert Atmosphere Step2 2. Dissolve Alkene and Catalyst in Solvent Step1->Step2 Step3 3. Add N-Bromoamide Reagent Step2->Step3 Step4 4. Monitor Reaction by TLC Step3->Step4 Step5 5. Work-up (Quench & Extract) Step4->Step5 Step6 6. Purify Product (Column Chromatography) Step5->Step6 Step7 7. Analyze Product (NMR, MS) Step6->Step7

Frequently Asked Questions

Q1: Why are N-bromoamide reagents like NBS preferred over molecular bromine? NBS is a solid, easier to handle, and less toxic than corrosive and volatile liquid bromine. It provides a controlled release of bromine, which can improve reaction selectivity and safety [4].

Q2: What is the key challenge in achieving enantioselective bromofunctionalization? The main challenge is the configurational instability of the bromonium ion intermediate. It can rapidly transfer between alkene molecules, leading to racemization before the nucleophile attacks, which results in low enantioselectivity [4].

Q3: How can I promote bromolactonization selectively in my substrate? Successful enantioselective bromolactonization has been achieved using chiral catalysts like cinchona alkaloid-derived thiocarbamates or C3-symmetric trisimidazolines. These catalysts activate the reagent and direct the nucleophile (the carboxylic acid) to attack the bromonium ion in a stereocontrolled manner [4].

Guidance for Further Research

Since a direct synthesis protocol for this compound was not located, I suggest you:

  • Consult specialized databases like Reaxys or SciFinder for detailed, peer-reviewed experimental procedures.
  • Search for analogous syntheses (e.g., "2-bromo-1-alkene synthesis") in organic chemistry journals, which often provide tested reaction conditions and troubleshooting notes.

References

Bromination Pathways: Monobromination vs. Dibromination

Author: Smolecule Technical Support Team. Date: February 2026

The desired product is determined by the reaction mechanism you employ. The table below contrasts the two primary pathways.

Feature Free Radical Monobromination Electrophilic Dibromination
Reaction Type Free radical substitution (of an alkane's C-H bond) [1] Electrophilic addition (to an alkene's C=C bond) [2] [3]
Typical Reagent Br₂, light (hv) or heat/radical initiator [1] Br₂, in an inert solvent (e.g., CH₂Cl₂, CCl₄), often in the dark [2]
Key Product Alkyl bromide (monobrominated) [1] Vicinal dibromide (1,2-dibromooctane) [4] [2]
Stereochemistry Not applicable (creates a new chiral center) anti addition across the former double bond [2] [3]
Common Issue Can produce multiple bromination products if not controlled [1] N/A (dibromination is the intended outcome)

To minimize dibromination of 1-octene, you must avoid conditions that favor the electrophilic addition of bromine across the double bond.

Troubleshooting Guide: Avoiding Unwanted Dibromination

Here are the key questions and solutions to achieve selective monobromination.

Q1: Why is my reaction producing 1,2-dibromooctane instead of the monobrominated product? This occurs when your reaction conditions favor electrophilic addition. The most common cause is using elemental bromine (Br₂) in an inert solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) [2] [3]. In these conditions, Br₂ readily adds across the double bond of 1-octene.

Q2: How can I prevent this and ensure monobromination? To achieve monobromination, you need to target the alkane's C-H bonds instead of the alkene's C=C bond. This is done via free radical bromination.

  • Use an initiator: Perform the reaction with Br₂ in the presence of light (hv) or a radical initiator like AIBN [1].
  • Reaction Site: Under these conditions, the bromine radical will abstract a hydrogen atom, most selectively from the allylic position (the carbon adjacent to the double bond). This results in 1-octene being brominated at the 3-position (and potentially others), not adding across the double bond [1].

Q3: I am already using light, but I'm getting multiple brominated products. How can I improve selectivity? Free radical bromination is more selective than chlorination but can still lead to multiple products [1].

  • Control stoichiometry: Use a limited, stoichiometric amount of Br₂ (e.g., 1 equivalent) relative to your 1-octene to minimize the chance of multiple bromination events on the same molecule.
  • Leverage selectivity: Bromine radicals preferentially react with weaker C-H bonds. The allylic C-H bonds in 1-octene are weaker than typical alkyl C-H bonds, which inherently provides some regioselectivity.

Alternative Experimental Protocol

For a modern and potentially safer approach to achieve dibromination (if required for other substrates), consider this photochemical method. Note that this will give the dibromide.

Light-Induced Vicinal Dibromination of Alkenes using α-Bromoacetate [5] This protocol uses methyl α-bromoacetate as a mild brominating agent, generating bromine radicals in a controlled manner.

  • Reagents: Alkene (e.g., 1-octene), methyl α-bromoacetate (3.0 equiv), DMF (solvent).
  • Setup: In a Schlenk tube or a vial suitable for photoreactions.
  • Procedure:
    • Dissolve the alkene and methyl α-bromoacetate in anhydrous DMF.
    • Irradiate the reaction mixture with a 370 nm LED light source.
    • Monitor the reaction by TLC or GC-MS.
    • Upon completion, dilute with water and extract with ethyl acetate. Purify the crude product by flash chromatography.
  • Key Note: The reaction does not proceed in the dark and is quenched by radical inhibitors like TEMPO, confirming a radical mechanism [5].

Experimental Workflow for Selective Bromination

The following diagram illustrates the decision process for achieving your desired bromination outcome.

Start Start: Bromination of 1-Octene A What is the target product? Start->A B Monobrominated 1-Octene (Allylic Bromide) A->B C 1,2-Dibromooctane (Vicinal Dibromide) A->C D Use Free Radical Conditions B->D E Use Electrophilic Addition Conditions C->E F Key Parameters: - Br₂ + Light (hv) or heat - Avoid inert solvents for addition - Control Br₂ stoichiometry D->F G Key Parameters: - Br₂ in inert solvent (e.g., CH₂Cl₂) - Can be performed in the dark - Reaction is fast and selective E->G

Key Considerations for Your Technical Notes

  • Solvent is Critical: For electrophilic dibromination, the solvent must be inert (e.g., CH₂Cl₂, CCl₄). If water or alcohols are present, the reaction will form bromohydrins or ethers instead of dibromides [3].
  • Stoichiometry for Monobromination: In free radical reactions, an excess of alkane substrate (or a limiting amount of Br₂) is classic for minimizing polybromination [1].
  • Safety First: Elemental bromine (Br₂) is highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE) [5].

References

isomer separation in bromooctene synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Answer & Troubleshooting Tips
Why are isomers generally difficult to separate? Isomers have identical masses and often very similar physical and chemical properties, making standard techniques like regular mass spectrometry or simple distillation ineffective [1].
What can I do if my HPLC isomers won't separate? Try incorporating an isocratic hold: use a low organic phase ratio at the beginning of the elution program to let isomers migrate slowly and separate, then apply a gradient to elute them [2].
My separated peaks are tailing. How can I fix this? Tailing can be caused by undesirable interactions with the stationary phase. Potential fixes include lowering the column temperature, modifying the mobile phase pH with additives like TFA, or trying a different organic modifier (e.g., a blend of ACN/MeOH) [3].
Which HPLC column should I choose for positional isomers? Biphenyl columns can exploit π-π interactions with aromatic rings [3]. Phenyl columns are also a good option, and normal-phase chromatography on bare silica can be highly effective [3].
Are there more energy-efficient alternatives to distillation? Yes, Metal-Organic Framework (MOF) membranes can separate isomers based on size and shape differences, consuming up to 91% less energy than vacuum distillation for alkane isomers [4].

Separation Methods at a Glance

The table below summarizes key separation techniques relevant to isomeric compounds like bromooctene.

Method Key Feature Best for Isomer Type Example/Throughput
Chromatography (HPLC) Versatile; uses different stationary phases for selectivity Positional, stereoisomers [2] [3] High; routine lab analysis
Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ for high diffusion and efficiency Stereoisomers (e.g., methionine sulfoxide) [5] High; purities >99% achieved [5]
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separates ions by size/shape (collision cross-section) Isomers with different 3D structures [6] [7] Very High; real-time monitoring (timescales of seconds) [7]
Metal-Organic Framework (MOF) Membranes Size/shape sieving through tailored nanopores Linear vs. branched isomers [4] [8] Continuous process; energy-efficient [4]

Workflow for Developing an HPLC Separation Method

For the most common lab-based technique, HPLC, you can follow this systematic workflow to achieve separation. The diagram below outlines the key decision points.

cluster_optimize Optimization Strategies Start Start Method Development ColumnSelect Select Initial Column Start->ColumnSelect MethodDev Develop Initial Method ColumnSelect->MethodDev e.g., Biphenyl or Phenyl CheckSep Check Separation MethodDev->CheckSep Optimize Optimize Method CheckSep->Optimize If poor resolution or tailing Success Separation Successful CheckSep->Success If successful Optimize->CheckSep A Adjust Gradient (Slow gradient or add isocratic hold) B Change Mobile Phase (Add TFA, DEA, or mix ACN/MeOH) C Adjust Temperature (Lower temperature may reduce tailing)

Detailed Protocol: Using an Isocratic Hold to Improve Resolution

This specific technique can significantly improve the separation of challenging isomers.

  • Initial Method Setup

    • Column: Select a suitable column, such as a phenyl-ether or biphenyl phase [2] [3].
    • Initial Gradient: Run a standard gradient (e.g., from 45% to 60% acetonitrile over 45 minutes) to establish a baseline [2].
  • Identify the Problem

    • Observe poor resolution where peaks coalesce or are inadequately separated [2].
  • Implement the Isocratic Hold

    • Modify the Elution Program: Introduce a segment at the beginning of the run where the mobile phase composition is held constant (isocratic) at a low organic percentage.
    • Example: Instead of starting the gradient immediately, hold at 40% acetonitrile for 20 minutes [2].
    • Purpose: This allows the sample components to migrate very slowly through the column, giving them more time to interact with the stationary phase and resolve from each other.
  • Elute with Gradient

    • After the isocratic hold, initiate a gradient to increase the organic phase percentage. This elutes the now-better-separated components and sharpens their peak shapes [2].
  • Evaluate Results

    • The resolution (Rs) between the main peak and impurities should show measurable improvement. For example, one case showed resolution increasing from 1.4 to 1.9 using this strategy [2].

Advanced Techniques and Future Directions

For particularly stubborn separation challenges, consider these advanced approaches:

  • Multi-dimensional Chromatography: For extremely complex isomeric mixtures (like those in glycosaminoglycan oligosaccharides), linking two or more orthogonal separation methods (e.g., Ion-Pair Reversed Phase followed by Hydrophilic Interaction Chromatography) can achieve resolution that a single method cannot [9].
  • Exploiting Nuclear Effects: In a highly specialized case for separating nuclear isomers of lutetium, researchers used the bond rupture caused by nuclear decay after-effects, combined with a very stable chemical complex and chromatography [10]. While not directly applicable to bromooctene, it demonstrates innovative principles.

References

optimizing yield for 2-Bromo-1-octene

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-Bromo-1-octene

The table below summarizes the basic information for this compound, which is a starting point for any experimental design.

Property Value / Description
CAS Number 13249-60-0 [1] [2] [3]
Molecular Formula C₈H₁₅Br [1] [2] [3]
Molecular Weight 191.11 g/mol [2] [3]
Density ~1.133 g/cm³ [1]
Boiling Point ~183.9°C at 760 mmHg [1]
Synonyms 2-bromooct-1-ene, 1-Octene, 2-bromo- [1] [2]

A Framework for Reaction Optimization

While data for this compound is scarce, the principles of chemical optimization are universal. The following workflow outlines a systematic approach you can apply to your process.

Start Define Optimization Goal P1 Identify Key Parameters (e.g., pH, Temperature, Time, Agitation) Start->P1 P2 Establish Parameter Ranges (Based on preliminary experiments) P1->P2 P3 Select & Execute Experimental Design (DoE) P2->P3 P4 Run Verification Experiment Under Predicted Optimal Conditions P3->P4 P5 Scale-up and Troubleshoot P4->P5

Detailed Methodology

This workflow is based on a study that successfully optimized the asymmetric reduction of a similar brominated ketone, 2-bromo-1-(naphthalen-2-yl)ethanone, using an A-optimal design model [4].

  • Key Parameters to Investigate: The study identified four critical parameters for a bioreduction reaction. Your system may involve different factors, but these provide a starting point for investigation [4]:

    • pH of the reaction medium.
    • Temperature.
    • Incubation period (reaction time).
    • Agitation speed.
  • Application of a Model: The researchers used an A-optimal design, a type of Design of Experiment (DoE) method. This approach helps in efficiently finding the optimal combination of parameters with a minimal number of experimental runs. For the model reaction, the optimum conditions were found to be: pH 7, 25°C, 24 hours, and 200 rpm [4].

  • Expected Outcomes: Under these optimized conditions, the model reaction achieved a 99% enantiomeric excess (ee) and a 100% conversion rate, demonstrating the power of a systematic approach [4].

Frequently Asked Questions

Given the lack of specific guides, here are some general FAQs based on chemical principles and the search results.

Q: What are the primary challenges in synthesizing or handling alkenyl bromides like this compound? A: A common challenge in synthesizing unsaturated chains via reactions like Grignard addition is controlling side reactions, such as Wurtz-type coupling which leads to dimerization (e.g., forming 1,5-hexadiene). This can be mitigated by using a large excess of magnesium turnings and adding the halide precursor slowly to control the reaction rate and temperature [5]. Furthermore, alkenyl bromides can be sensitive to strong acids and other reactive conditions.

Q: Are there any special handling or stability concerns for this compound? A: While a specific MSDS was not found, all organobromine compounds should be treated with care. They are typically moisture-sensitive and may decompose if improperly stored. It is recommended to handle them under an inert atmosphere (e.g., nitrogen or argon) and store them in a cool, dry place [5].

Q: The compound is very expensive to purchase. Why? A: this compound is a specialist chemical, and its high cost reflects the complexity of its synthesis and purification. Commercial suppliers list prices around $400-$500 per gram for high-purity material, which is typical for complex, non-commodity organic reagents [2].

References

Information Summary and Content Development Plan

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available data and identifies key gaps:

Information Category Available Data for 2-Bromo-1-octene Gaps to Address in FAQs

| Basic Identifiers | CAS#: 13249-60-0 Molecular Formula: C8H15Br Molecular Weight: 191.11 g/mol [1] [2] | - | | Physical Properties | Physical State: Liquid [1] Density: ~1.133 g/cm³ [1] Boiling Point: ~183.9°C [1] | Safe heating procedures, handling at different temperatures | | Safety & Handling | No specific MSDS or safety data found in search results. | Toxicity, first aid, PPE (gloves, goggles, ventilation), spill containment | | Storage | No specific storage instructions found. | Incompatible materials, recommended temperature, inert atmosphere, container type | | Stability & Reactivity | No specific data found. | Known hazardous reactions, conditions to avoid (light, heat, acids) |

How to Build Your Safety Protocol

Since comprehensive safety data isn't readily available, here is a methodology for establishing safe handling and storage procedures based on the chemical's structure and standard laboratory practices.

1. Consult Primary Sources The most reliable safety information will come from:

  • Chemical Suppliers: Directly contact the suppliers listed in the search results (e.g., J & K SCIENTIFIC LTD., Matrix Scientific, Rieke Metals) [3] to request the Safety Data Sheet (SDS). This is the most critical step.
  • Regulatory Databases: Search professional databases like PubChem, OSHA, or NIOSH for certified SDS documents.

2. Infer Hazards by Functional Groups this compound is an alkyl halide and an alkene [4]. You can infer its potential hazards:

  • Alkyl Halide: Typically toxic, often volatile, and may be moisture-sensitive.
  • Alkene: Can undergo vigorous addition reactions and may be peroxidizable.

Based on these properties, a general handling workflow can be outlined. The following diagram illustrates the logical decision process for establishing safety protocols in the absence of a complete SDS.

Start Start: Assess this compound Step1 Infer Hazards from Functional Groups Start->Step1 Step2 Apply Standard Lab Precautions Step1->Step2 Alkyl Halide: Toxicity Alkene: Peroxidation Risk Note1 • Assume toxicity and volatility • Use gloves, goggles, and fume hood Step1->Note1 Step3 Establish Storage Protocol Step2->Step3 Based on Stability Inferences Note2 • Store in cool, dark place • Use under inert atmosphere if sensitive • Keep away from oxidizers Step2->Note2 Step4 Define Emergency Procedures Step3->Step4 For Spills, Fire, or Exposure Note3 • Have absorbent and neutralizer ready • Know location of eyewash/shower • Plan for fire involving halogenated compounds Step3->Note3

Proposed FAQ & Troubleshooting Guide

Here is a template for your technical support center, with answers based on the inferred properties and general best practices. You must verify all points with an actual SDS.

Q1: What personal protective equipment (PPE) is required when handling this compound?

  • A: Standard PPE should include chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All procedures should be conducted within a certified fume hood to prevent inhalation of vapors.

Q2: Under what conditions should this compound be stored?

  • A: It should be stored in a tightly sealed container in a cool, dark, and well-ventilated area. Consider storing under an inert atmosphere like nitrogen or argon if the compound is air- or moisture-sensitive. Keep away from strong oxidizers, acids, and bases.

Q3: The liquid has developed discoloration or precipitate. What should I do?

  • A: Discoloration or solids may indicate peroxide formation or decomposition. Do not disturb the container. Consult your institution's safety office for proper disposal procedures. Regularly test peroxidizable chemicals and note the date of receipt and opening on the container.

Q4: What is the first aid measure for skin contact?

  • A: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention and provide the CAS number (13249-60-0) to healthcare personnel.

Key Advisory

The information from the search is insufficient to guarantee safety. The outlined protocols are based on standard practices for similar compounds. You must obtain a Safety Data Sheet (SDS) from the chemical supplier before handling this compound.

References

Basic Compound Information & Properties

Author: Smolecule Technical Support Team. Date: February 2026

This section outlines the fundamental identification and physical properties of 2-Bromo-1-octene as reported in chemical databases [1].

Property Value
Common Name This compound [1]
CAS Number 13249-60-0 [1]
Molecular Formula C8H15Br [1]
Molecular Weight 191.109 g/mol [1]
Density 1.133 g/cm³ [1]
Boiling Point 183.9 °C at 760 mmHg [1]
Index of Refraction 1.462 [1]
Vapour Pressure 1.028 mmHg at 25°C [1]

Stability & Reactivity FAQs

Q1: What is the primary factor contributing to the stability of this compound? A1: The stability of this compound is primarily due to the allylic resonance effect [2]. The molecule's structure allows the unpaired electron (in its radical form) or the positive charge (in its ionic form) to be delocalized across a π-orbital network involving carbon atoms 1, 2, and 3. This results in two equivalent resonance forms, making the intermediate allylic radical more stable than a typical alkyl radical [2]. The true structure is a resonance hybrid of these two forms.

Q2: What are the major decomposition pathways or stability concerns for this compound? A2: While specific degradation products for this compound are not listed, its structure suggests two key stability concerns:

  • Instability under Strong Bases: As an allylic halide, it is highly susceptible to nucleophilic substitution reactions (e.g., SN1 or SN2) and eliminations (E2) due to the electron-withdrawing bromine and resonance stabilization of the resulting carbocation or alkene products.
  • Light and Heat Sensitivity: Allylic bromides can decompose or participate in radical reactions, especially when exposed to light or heat.

Q3: What storage conditions are recommended for this compound? A3: Based on its properties [1]:

  • Store in a cool, dark, and well-ventilated place, away from direct sunlight and heat sources.
  • Keep the container tightly sealed to prevent moisture absorption and minimize vapor release, given its measurable vapor pressure at room temperature [1].
  • Store separately from strong bases and oxidizing agents.

Experimental Troubleshooting Guide

Issue 1: Low Yield or Formation of Multiple Products in Allylic Bromination of 1-Octene

  • Problem: The reaction of 1-octene with N-Bromosuccinimide (NBS) yields a mixture of 3-bromo-1-octene and 1-bromo-2-octene instead of a single product [2].
  • Explanation: This is an expected outcome of the allylic resonance mechanism. The reaction proceeds via an allylic radical intermediate that is not symmetrical. Bromination can occur at either end of this delocalized system, leading to a mixture of products [2]. The two primary products are This compound and 3-Bromo-1-octene (with 1-bromo-2-octene being a common name for the latter).
  • Solution:
    • Optimize Reaction Conditions: Carefully control reaction temperature, concentration, and the use of radical initiators.
    • Employ Purification Techniques: Plan for and utilize separation techniques like distillation or chromatography to isolate the desired isomer.
    • Confirm Identity: Use analytical methods (NMR, GC-MS) to confirm the identity and ratio of the products.

Issue 2: Unwanted Polymerization or Decomposition During Reactions

  • Problem: The compound appears to degrade or form polymeric byproducts during prolonged storage or reaction.
  • Explanation: The reactive allylic bromide moiety can undergo side reactions, including polymerization, especially if traces of protons or Lewis acids are present.
  • Solution:
    • Use Inhibitors: Consider using stabilizers like copper(I) chloride or antioxidants during storage.
    • Ensure Purity: Purify the compound immediately before use.
    • Control Atmosphere: Conduct sensitive reactions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Workflow for Synthesis & Analysis

The following diagram illustrates the logical workflow for the synthesis of this compound from 1-octene and the subsequent decision points based on the reaction outcome, as described in the troubleshooting guide.

Start Start: 1-Octene NBS Reaction with NBS Start->NBS RadicalMech Allylic Radical Mechanism NBS->RadicalMech Resonance Resonance-Stabilized Intermediate RadicalMech->Resonance Mixture Mixture of Allylic Bromides TwoProducts Products: this compound and 3-Bromo-1-octene Mixture->TwoProducts Resonance->Mixture Analyze Analyze & Purify TwoProducts->Analyze End Pure Isomer Analyze->End

Key Technical Notes for Researchers

  • Regioselectivity: In the bromination of unsymmetrical alkenes like 1-octene, the two possible products are not formed in equal amounts. Reaction typically favors the less hindered, primary carbon, but the ratio should be determined experimentally for your specific conditions [2].
  • Utility of Product: The products of allylic bromination, such as this compound, are highly useful as synthetic intermediates. They can be readily converted into dienes via dehydrohalogenation with base for further applications in synthesis and drug development [2].

References

controlling positional isomer formation in allylic bromination

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Challenge: Why Mixtures Form

Allylic bromination with N-Bromosuccinimide (NBS) proceeds via a radical mechanism. The first key propagation step generates an allylic radical that is resonance-stabilized [1] [2]. This means the unpaired electron is delocalized across two (or more) carbon atoms.

G Allylic Radical Resonance Stabilization A Allylic Radical B Resonance Structure A->B Resonance C Two possible sites for bromination

Bromination can occur at any carbon atom that hosts the unpaired electron in the resonance hybrid, leading to different positional isomers [2]. The product distribution depends on the stability of these resonance forms.

A Strategy for Predicting and Influencing Products

To predict and control the outcome, follow this systematic approach [3]:

1. Identify all allylic hydrogens: Locate every hydrogen on a carbon adjacent to the double bond. Each is a potential site for abstraction. 2. Generate the allylic radicals: Imagine abstracting each unique allylic hydrogen. 3. Draw resonance structures: For each radical, draw all significant resonance forms. 4. Assess radical stability: The stability of the radical determines the likelihood of its formation and thus the major product.

Factors Affecting Radical Stability

  • Substitution level: More substituted radicals are more stable (Tertiary > Secondary > Primary) [3].
  • Resonance contribution: Structures that allow the radical to be delocalized onto more substituted carbons are more stable [1].

The table below summarizes how structural features influence product distribution.

Structural Feature Impact on Isomer Formation Example / Rationale
Symmetrical Alkene/Radical Single product [4] Abstraction from equivalent allylic positions leads to one radical.
Asymmetrical Alkene/Radical Mixture of isomers [2] Resonance places the radical on non-equivalent carbons.
Radical Stability Difference One major isomer [3] The most stable radical (e.g., tertiary, benzylic) forms fastest.

Recommended Experimental Protocol: Allylic Bromination with NBS

This protocol is designed to favor substitution over addition by maintaining a low concentration of Br₂ [1] [4].

Materials & Setup

  • Reagent: N-Bromosuccinimide (NBS). Note: Do not recrystallize old NBS, as trace HBr is needed to initiate the reaction [1].
  • Solvent: Anhydrous CCl₄ or CHCl₃ (non-polar, aprotic).
  • Initiation: Light (hv) or a radical initiator like benzoyl peroxide.
  • Apparatus: Dry flask equipped with a condenser, under an inert atmosphere.

Procedure

  • Reaction Setup: Dissolve the alkene substrate in the anhydrous solvent in the flask.
  • Addition of NBS: Add a slight molar excess (e.g., 1.1 equiv) of NBS in one portion or in portions.
  • Initiation: Irradiate the reaction mixture with a strong light source (e.g., a tungsten filament lamp) or heat it.
  • Monitoring: Monitor the reaction by TLC until the starting material is consumed. The reaction is typically complete within a few hours.
  • Work-up
    • Cool the reaction mixture to room temperature.
    • Filter off the succinimide by-product.
    • Wash the organic phase sequentially with water, aqueous sodium thiosulfate (to quench excess brominating agents), and brine.
    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
    • Concentrate under reduced pressure.
  • Purification: Purify the crude product, which is often a mixture of isomers, by techniques such as column chromatography or distillation.

The mechanism and workflow are summarized below.

G Allylic Bromination with NBS Workflow Initiation Initiation: NBS + hv → Br• Step1 Propagation 1: Br• + Allylic-H → Allylic Radical + HBr Initiation->Step1 Step1a HBr + NBS → Br₂ Step1->Step1a Termination Termination: Radical coupling Step1->Termination Step2 Propagation 2: Allylic Radical + Br₂ → Product + Br• Step1a->Step2 Provides low, constant [Br₂] Step2->Step1

Troubleshooting Common Issues

Problem Possible Cause Solution
Formation of vicinal dibromide Concentration of Br₂ is too high [1]. Ensure NBS is added properly. Use high-dilution conditions if needed.
No reaction / Slow reaction Lack of initiator; Old, over-purified NBS [1]. Ensure light source is strong; use a radical initiator (e.g., AIBN); use NBS with a slight yellow tint (trace Br₂/HBr).
Complex product mixture Multiple, similar-stability allylic positions [3] [2]. Predict major product via radical stability. Separation may require careful chromatography.
Low yield Competing termination reactions [4]. Maintain strict anhydrous conditions and ensure efficient initiation.

Key Technical Takeaways

  • The Core Principle: The reaction is governed by the stability of the allylic radical intermediate [1] [3]. To control the product, you must influence which radical forms most easily.
  • The Role of NBS: NBS is not a special brominating agent itself. It serves as a "Br₂ warehouse," reacting with HBr (a product of the reaction) to maintain a low, constant concentration of Br₂ in the mixture. This is crucial for suppressing the ionic addition of Br₂ across the double bond, which would form the vicinal dibromide [1] [4].

References

scaling up 2-Bromo-1-octene production

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data & Procurement

The table below summarizes the key identifiers and physical properties of 2-Bromo-1-octene from chemical databases [1] [2].

Property Value
CAS Number 13249-60-0 [1] [2]
Molecular Formula C8H15Br [1] [2]
Molecular Weight 191.11 g/mol [1] [2]
Density 1.133 g/cm³ [1]
Boiling Point 183.9°C (at 760 mmHg) [1]
Vapour Pressure 1.028 mmHg at 25°C [1]

Commercial suppliers offer the compound in various purities and quantities. The prices can vary significantly, so direct comparison is advised [2].

Supplier Purity Quantity Price (USD)
Rieke Metals 97% 1g $391 [2]
Matrix Scientific 95% 1g $415 [2]
American Custom Chemicals 95% 1g $958.07 [2]

Insights on Bromination Reagents and Techniques

While a direct synthesis protocol for this compound was not found, recent scientific literature provides context on modern bromination methods that your users may employ.

  • N-Bromoamide Reagents: Reagents like N-bromosuccinimide (NBS) are commonly preferred over molecular bromine because they are safer and easier to handle [3]. The general mechanism for alkene bromofunctionalization involves the formation of a bromonium ion intermediate, which is then opened by a nucleophile [3].
  • Example from Recent Research: A 2025 study used NBS to brominate 1,3-diketones, which subsequently reacted with 2-mercaptobenzimidazole. The reaction pathway and product structure were highly dependent on the conditions (e.g., solvent-free vs. visible-light irradiation), highlighting the importance of controlling reaction parameters [4].

The following diagram outlines the general experimental workflow for such a bromination and derivatization process.

G Start Start Reaction Setup Alkene Octene Derivative Start->Alkene NBS N-Bromosuccinimide (NBS) Start->NBS Conditions Reaction Conditions Alkene->Conditions NBS->Conditions Product Brominated Intermediate Conditions->Product Bromination Application Downstream Application Product->Application Nucleophilic Addition

Potential FAQs for a Technical Support Center

Based on the gathered information and common challenges in chemical synthesis, here are some suggested FAQs.

Q1: What are the key physical properties to note for handling and storing this compound?

  • A: It is a dense liquid (1.133 g/cm³) with a relatively high boiling point (~184°C). Its vapour pressure indicates it should be stored in a well-sealed container in a cool, well-ventilated area [1].

Q2: The chemical yield is low or inconsistent. What factors should I investigate?

  • A: While not specific to this compound, general principles apply:
    • Reaction Conditions: Precisely control temperature, solvent, and reaction time. Even small changes can significantly impact yield and selectivity [4].
    • Reagent Quality & Handling: Ensure NBS and other reagents are fresh and stored properly, as they can decompose. Use anhydrous solvents if moisture-sensitive intermediates are involved.
    • Purification: Develop a reliable purification method (e.g., column chromatography) to effectively separate the product from unreacted starting materials or side products.

Q3: How can I confirm the identity and purity of my synthesized this compound?

  • A: Standard analytical techniques should be used:
    • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the molecular structure.
    • Mass Spectrometry (MS): HRMS can confirm the exact mass of the compound.
    • Chromatography: Techniques like GC-FID or HPLC can help assess purity [4].

Recommendations for Further Information

To build a more comprehensive knowledge base, I suggest you:

  • Consult Specialized Databases: Search by the CAS Number (13249-60-0) in platforms like SciFinder or Reaxys, which are designed for deep chemical literature retrieval.
  • Review Patent Literature: Patents often contain detailed, scalable synthetic procedures. Searching for "this compound synthesis" or "preparation" in patent databases could yield direct protocols.

References

analytical methods for 2-Bromo-1-octene purity

Author: Smolecule Technical Support Team. Date: February 2026

Properties of 2-Bromo-1-octene

The table below summarizes the basic identifiers and physical properties of this compound found in the search results. This data is essential for basic compound identification.

Property Value
CAS Number 13249-60-0 [1] [2]
Molecular Formula C₈H₁₅Br [1] [2]
Molecular Weight 191.11 g/mol [1] [2]
Density 1.133 g/cm³ [1]
Boiling Point 183.9°C (at 760 mmHg) [1]
Refractive Index 1.462 [1]
Vapour Pressure 1.028 mmHg at 25°C [1]

A Framework for Developing Your Own Purity Methods

In the absence of a direct protocol, you can develop a robust analytical method by leveraging general principles of analytical chemistry. The following workflow outlines a systematic approach for this process.

Detailed Methodological Considerations
  • Technique Selection: Gas Chromatography (GC) is often suitable for volatile compounds like this compound. High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase C18 column, is a highly versatile and widely accepted technique for purity analysis, especially if the compound is thermally labile [3].
  • Establishing Separation: The mobile phase composition is a critical parameter. You can use a chemometrics-based experimental design (like a D-optimal mixture design) to efficiently optimize the ratio of buffers to organic modifiers (e.g., acetonitrile or methanol) to achieve the best resolution of the main peak from any impurities [3].
  • Method Validation: Once a method is developed, it must be validated. As demonstrated in one study, this involves testing several key parameters [3]:
    • Linearity and Range: Prepare and analyze a series of standard solutions at different concentrations to establish a calibration curve.
    • Precision: Perform repeatability (multiple injections of the same solution) and intermediate precision (different days, different analysts) tests.
    • Accuracy: Conduct spike recovery experiments by adding a known amount of the analyte to a sample and measuring the percentage recovered.
    • LOD and LOQ: Determine the Limit of Detection and Limit of Quantification.
    • Robustness: Deliberately introduce small, deliberate variations in method parameters (e.g., temperature, flow rate) to ensure the method's reliability.

Frequently Asked Questions (FAQs) on Purity Analysis

Q1: My HPLC peaks for this compound and its impurities are co-eluting. How can I improve the resolution?

  • A1: Peak co-elution is a common challenge. You can:
    • Adjust the mobile phase: Systematically modify the ratio of the aqueous buffer to the organic solvent (acetonitrile or methanol). A gradient elution method, where the solvent strength changes over time, can be particularly effective for separating impurities with different polarities.
    • Optimize the buffer: Changing the pH or the strength of the buffer can alter the compound's retention and selectivity [3].
    • Use experimental design software to efficiently find the optimal combination of these parameters instead of relying on a time-consuming one-factor-at-a-time approach [3].

Q2: How can I confirm the identity of the main peak as this compound and not an impurity?

  • A2: Relying solely on retention time is not sufficient for definitive identification. For confirmation, you should:
    • Use a Diode Array Detector (PDA): Compare the UV spectrum of your sample peak with that of a known reference standard. The spectra should be identical.
    • Couple to Mass Spectrometry (LC-MS or GC-MS): This is the gold standard. You can confirm the identity by matching the observed mass-to-charge ratio (m/z) of the main peak with the exact molecular weight of this compound (191.11 g/mol for the parent ion) [1].

Q3: What is a suitable detection wavelength for analyzing this compound by HPLC?

  • A3: The search results do not provide a UV spectrum for this compound. As a standard practice:
    • Use a PDA detector to scan your sample over a range of wavelengths (e.g., 200-400 nm).
    • Identify the wavelength where the compound shows strong absorbance. For many organic compounds containing bromine or double bonds, this is often in the low UV range (e.g., 200-220 nm). The selected method for pesticides uses 281 nm [3], but this is highly compound-specific and must be determined experimentally for this compound.

References

Basic Chemical Properties at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key quantitative data for these two isomers.

Property 2-Bromo-1-octene 8-Bromo-1-octene
CAS Number 13249-60-0 [1] [2] 2695-48-9 [3] [4]
Molecular Formula C₈H₁₅Br [1] [2] C₈H₁₅Br [3] [4]
Molecular Weight 191.11 g/mol [1] [2] 191.11 g/mol [3] [4]
Density 1.133 - 1.134 g/cm³ [1] [2] 1.139 g/mL at 25 °C [5] [3]
Boiling Point 183.9 °C [1] 198-199 °C [3]
Refractive Index 1.462 [1] n20/D 1.467 [5]
Vapor Pressure 1.03 mmHg at 25°C [1] Information missing
Flash Point Information missing 78 °C [5] [3]
Form (at room temp.) Information missing Liquid [5] [3]

Structural Implications & Reactivity

The key difference lies in the position of the bromine atom, which dictates their reactivity and potential applications. This fundamental distinction can be visualized as follows:

compound Shared Molecular Formula: C8H15Br This compound This compound compound->this compound 8-Bromo-1-octene 8-Bromo-1-octene compound->8-Bromo-1-octene Structure_2Bromo Structure: CH2=CBr-(CH2)5-CH3 This compound->Structure_2Bromo Structure_8Bromo Structure: CH2=CH-(CH2)6-Br 8-Bromo-1-octene->Structure_8Bromo Reactivity_2Bromo Reactivity: Allylic Bromide (Vinyl Halide) - Stabilized by resonance - Less reactive in SN2 - Useful for electrophilic addition,  metal-catalyzed coupling Structure_2Bromo->Reactivity_2Bromo Reactivity_8Bromo Reactivity: Primary Alkyl Bromide - High SN2 reactivity - Forms Grignard reagents (R-MgBr) - Used in chain elongation,  nucleophilic substitution Structure_8Bromo->Reactivity_8Bromo

The diagram above highlights the core difference:

  • This compound is an allylic bromide (vinyl halide), where the bromine is directly attached to an sp²-hybridized carbon that is part of a double bond. This structure confers resonance stability, making it less reactive in simple nucleophilic substitution (SN2) but highly valuable in metal-catalyzed cross-coupling reactions and electrophilic additions [1].
  • 8-Bromo-1-octene is a primary alkyl bromide with a terminal double bond separated from the bromine by a long alkyl chain. The bromine is highly reactive in SN2 reactions, and the compound is commonly used to prepare Grignard reagents [5] [3]. The terminal alkene is amenable to further functionalization, for example, via hydroboration or polymerization [4].

Experimental & Practical Considerations

For practical use in the laboratory, several factors derived from the search results are worth noting:

  • Commercial Availability & Cost: A significant practical difference lies in their availability. 8-Bromo-1-octene is widely available from major chemical suppliers (e.g., Sigma-Aldrich, TCI) [3] with a typical cost of around $27-48 per gram [3] [4]. In contrast, This compound is more of a specialty chemical, listed by fewer suppliers at a much higher price, ranging from $391 to $958 per gram [2]. This makes 8-Bromo-1-octene a more practical and cost-effective choice for initial method development or large-scale synthesis.

  • Safety and Handling: Both compounds are classified as irritants [3] [6]. 8-Bromo-1-octene has a clearly defined flash point of 78 °C (172 °F), classifying it as a combustible liquid and requiring careful handling away from heat and sparks [5] [3]. Standard personal protective equipment (PPE) including gloves and eyeshields is recommended.

Research Application Guidance

  • Choose this compound if your synthetic strategy relies on the unique reactivity of an allylic/vinyl halide, such as in specific cross-coupling reactions where you need to functionalize the molecule adjacent to the double bond. Be prepared for its higher cost and potentially longer procurement time.
  • Choose 8-Bromo-1-octene if you need a versatile building block for chain elongation via its Grignard reagent, or if you want to independently manipulate a terminal alkene and a highly reactive primary alkyl bromide. Its affordability and wide availability make it an excellent choice for these common synthetic operations [5] [3] [4].

References

electrophilic addition to 2-Bromo-1-octene vs 1-octene

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Influence of a Bromine Substituent

A bromine atom on an alkene, as in 2-Bromo-1-octene, significantly alters its reactivity compared to an unsubstituted alkene like 1-octene. The key concept is that the bromine substituent can protect the alkene from acid-catalyzed addition reactions [1].

The underlying reason involves the initial step of a standard electrophilic addition. The reaction typically begins with the formation of a bromonium ion intermediate (a three-membered ring with a positive charge on bromine) when bromine is the electrophile [2], or a carbocation when the electrophile is a proton from an acid like HBr [3].

The table below summarizes the key mechanistic differences.

Feature 1-Octene (Unsubstituted) This compound (Bromine-Substituted)
Key Intermediate Carbocation or bromonium ion [3] [2] Bromonium ion is strongly favored [1]
Stability of Intermediate Standard stability (tertiary > secondary > primary) [3] Bromonium ion stabilizes structure, distributes charge

| Effect of Bromine Substituent | Not applicable | -I (Inductive) Effect: Electron-withdrawing, can destabilize carbocations +M (Mesomeric) Effect: Electron-donating, can stabilize carbocations via resonance | | Overall Reactivity Trend | More reactive towards electrophiles like acids [1] | Less reactive; bromide substituent protects the double bond [1] |

The bromine substituent protects the alkene because the formation of a carbocation at the adjacent carbon is energetically unfavorable. The electron-withdrawing inductive effect (-I) of the bromine atom destabilizes the positive charge of a potential carbocation [1]. This makes the reaction pathway through a carbocation intermediate much less likely, effectively shutting down acid-catalyzed additions that would readily occur with 1-octene.

Experimental Workflow for Comparison

To experimentally compare the reactivity of 1-octene and this compound, you would typically follow a workflow designed to probe their behavior under different electrophilic addition conditions. The diagram below outlines this general approach.

G Start Start: Reactivity Comparison A1 Alkene Substrate: 1-Octene Start->A1 A2 Alkene Substrate: This compound Start->A2 B Apply Electrophilic Addition Conditions A1->B A2->B C1 Condition Set A: Acid Catalysis (e.g., H₂SO₄) B->C1 C2 Condition Set B: Halogenation (e.g., Br₂) B->C2 D Analyze Products: - Conversion (Yield) - Regiochemistry - Identity C1->D C2->D E Compare Results & Conclude on Reactivity D->E

Key Experimental Considerations

When designing experiments to compare these alkenes, several factors are critical for obtaining reliable data.

  • Condition Selection: Test reactivity under both acid-catalyzed conditions (e.g., with trifluoroacetic acid or sulfuric acid) and halogenation conditions (e.g., with Br₂ in an inert solvent like CCl₄ or in a nucleophilic solvent like methanol) [1] [2]. This will clearly differentiate the "protective" effect of the bromine substituent.
  • Product Analysis: Use analytical techniques like Gas Chromatography (GC) or NMR spectroscopy to monitor reaction conversion, determine product distribution, and confirm the structure of addition products [4]. For halogenated products, you could also use IR spectroscopy to confirm functional groups, noting that C-Br stretches appear between 850-515 cm⁻¹ [5].
  • Control and Quantification: Ensure you run reactions under identical conditions (temperature, concentration, time) for a direct comparison. Precisely quantify the differences in reaction rates or yields to objectively demonstrate the effect of the bromine substituent.

How to Proceed Without Direct Data

Since a direct experimental comparison of these specific molecules is not available in the search results I obtained, you can proceed in the following ways:

  • Treat the provided information as a strong predictive model: The mechanistic principles from [1] are clear. You can be confident that this compound will show significantly reduced reactivity, especially toward acidic reagents, compared to 1-octene.
  • Consult specialized databases: For quantitative kinetic data (e.g., reaction rate constants), search dedicated physical chemistry or organic reaction databases.
  • Empirical testing: The most reliable approach for your specific application would be to conduct the comparative experiments outlined in the workflow above.

References

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XLogP3

4.3

Wikipedia

2-Bromooct-1-ene

Dates

Last modified: 08-15-2023

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